molecular formula C18H21NO2S B6013126 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide

2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide

Cat. No. B6013126
M. Wt: 315.4 g/mol
InChI Key: TZECVEMPXLXJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide, also known as BZMP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BZMP is a synthetic compound that belongs to the class of amides and has a molecular weight of 329.46 g/mol. The compound is a white to off-white powder that is soluble in organic solvents such as chloroform and methanol.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to inhibit the activation of NF-κB and the downstream production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory effects, 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to have antioxidant properties. 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to scavenge free radicals and reduce oxidative stress in vitro. Additionally, 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide in lab experiments is its relatively low toxicity. 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to have a low acute toxicity in animal models. Additionally, 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide is stable under normal laboratory conditions and can be easily synthesized. One of the limitations of using 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide in lab experiments is its limited solubility in water. 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide is more soluble in organic solvents, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide. One area of research is the development of 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide as a therapeutic agent for inflammatory diseases such as arthritis and colitis. Additionally, 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide and its potential therapeutic applications.

Synthesis Methods

2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with benzyl mercaptan to form the benzylthio derivative. The final step involves the reaction of the benzylthio derivative with 2-amino-5-methylphenol to form 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide.

Scientific Research Applications

2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been its use as an anti-inflammatory agent. 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in vitro. Additionally, 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to reduce inflammation in animal models of arthritis and colitis.

properties

IUPAC Name

2-benzylsulfanyl-N-(2-methoxy-5-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-13-9-10-17(21-3)16(11-13)19-18(20)14(2)22-12-15-7-5-4-6-8-15/h4-11,14H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZECVEMPXLXJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(C)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-N-(2-methoxy-5-methylphenyl)propanamide

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